3-Amino-5-fluoropicolinaldehyde
Overview
Description
3-Amino-5-fluoropicolinaldehyde is an organic compound with the molecular formula C6H5FN2O It is a derivative of picolinaldehyde, featuring an amino group at the third position and a fluorine atom at the fifth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-fluoropicolinaldehyde typically involves the fluorination of picolinaldehyde derivatives followed by amination. One common method includes the reaction of 3-amino-5-fluoropyridine with formylating agents under controlled conditions to introduce the aldehyde group .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced fluorinating agents and catalysts to achieve the desired substitution patterns on the pyridine ring .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-fluoropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products:
Oxidation: 3-Amino-5-fluoropicolinic acid.
Reduction: 3-Amino-5-fluoropicolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-5-fluoropicolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-fluoropicolinaldehyde involves its interaction with various molecular targets. The amino and fluorine groups can form hydrogen bonds and participate in electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, making the compound valuable in biochemical studies .
Comparison with Similar Compounds
- 3-Aminopicolinaldehyde
- 5-Aminopicolinaldehyde
- 3-Fluoropicolinaldehyde
- 5-Fluoropicolinaldehyde
Comparison: 3-Amino-5-fluoropicolinaldehyde is unique due to the simultaneous presence of both amino and fluorine substituents on the pyridine ring. This dual substitution pattern imparts distinct electronic and steric properties, differentiating it from other similar compounds. For instance, while 3-Aminopicolinaldehyde lacks the fluorine atom, 3-Fluoropicolinaldehyde lacks the amino group, resulting in different reactivity and applications .
Properties
IUPAC Name |
3-amino-5-fluoropyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O/c7-4-1-5(8)6(3-10)9-2-4/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWNWXWPHVFGAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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